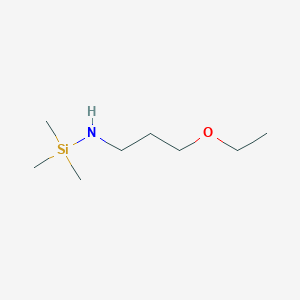
C10H10ClN5O3S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C10H10ClN5O3S Sulfadiazine . It is a sulfonamide antibiotic that is commonly used to treat bacterial infections by inhibiting the synthesis of folic acid in bacteria . Sulfadiazine is particularly effective against Gram-positive and Gram-negative bacteria, as well as certain protozoa .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfadiazine can be synthesized through the reaction of 4-aminobenzenesulfonamide with 2-chloropyrimidine under specific conditions . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, and using a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of sulfadiazine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
Sulfadiazine undergoes various chemical reactions, including:
Oxidation: Sulfadiazine can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert sulfadiazine to its corresponding amine derivatives.
Substitution: Sulfadiazine can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted sulfonamides .
Scientific Research Applications
Sulfadiazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving bacterial resistance and enzyme inhibition.
Medicine: Widely used to treat infections such as urinary tract infections, meningitis, and toxoplasmosis.
Industry: Utilized in the production of veterinary medicines and as a preservative in some formulations.
Mechanism of Action
Sulfadiazine exerts its effects by inhibiting the enzyme dihydropteroate synthase , which is crucial for the synthesis of folic acid in bacteria . This inhibition prevents the bacteria from producing the necessary components for DNA synthesis, ultimately leading to bacterial cell death . The molecular targets include the enzyme’s active site, where sulfadiazine competes with para-aminobenzoic acid (PABA) .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfisoxazole: Used to treat similar infections but has a different pharmacokinetic profile.
Sulfapyridine: Also a sulfonamide, but primarily used in the treatment of dermatitis herpetiformis.
Uniqueness
Sulfadiazine is unique due to its broad spectrum of activity against various bacterial and protozoal infections . It is particularly effective when used in combination with pyrimethamine for the treatment of toxoplasmosis .
Properties
Molecular Formula |
C10H10ClN5O3S |
|---|---|
Molecular Weight |
315.74 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H10ClN5O3S/c1-4(17)14-5(9(18)19)2-20-8-6-7(13-3-12-6)15-10(11)16-8/h3,5H,2H2,1H3,(H,14,17)(H,18,19)(H,12,13,15,16)/t5-/m0/s1 |
InChI Key |
AJTHHITYMWBJEB-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=NC(=NC2=C1NC=N2)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=NC(=NC2=C1NC=N2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanoate](/img/structure/B12630920.png)
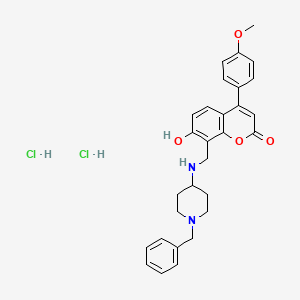
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)-](/img/structure/B12630935.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate](/img/structure/B12630943.png)
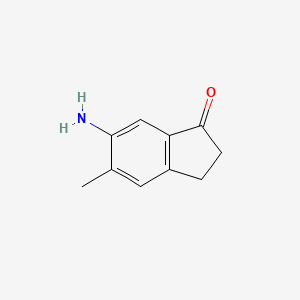
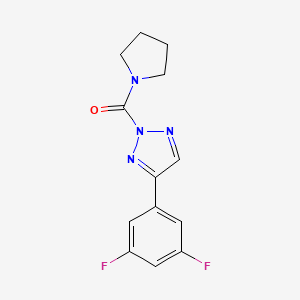
![5-(2-Methylpropyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12630955.png)
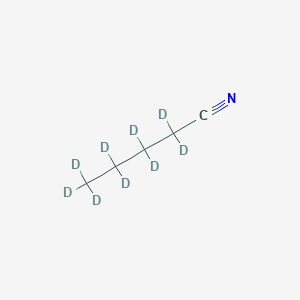
![(1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12630975.png)

![N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B12630988.png)
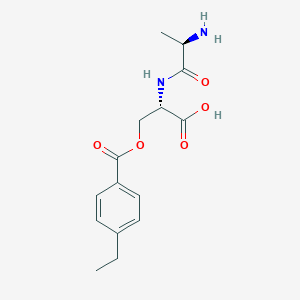
![1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B12630994.png)
